Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
CAS No.: 352318-78-6
Cat. No.: VC21431940
Molecular Formula: C13H13F3O5
Molecular Weight: 306.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352318-78-6 |
|---|---|
| Molecular Formula | C13H13F3O5 |
| Molecular Weight | 306.23g/mol |
| IUPAC Name | methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |
| Standard InChI | InChI=1S/C13H13F3O5/c1-20-9-5-3-8(4-6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |
| Standard InChI Key | ROVPZRAZJPITKN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A butanoate ester backbone with a hydroxyl (-OH) group at the C2 position.
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A 4-oxo group (ketone) at the C4 position.
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A trifluoromethyl (-CF₃) group at the C2 position, enhancing lipophilicity and metabolic stability.
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A 4-methoxyphenyl ring at the C4 position, contributing electron-donating effects via the methoxy (-OCH₃) group.
The spatial arrangement of these groups influences reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃O₅ |
| Molecular Weight | 306.23 g/mol |
| CAS Number | 352318-78-6 |
| Solubility | Likely low in water; high in organic solvents (e.g., DCM, THF) |
| Stability | Stable under inert storage (-20°C) |
The trifluoromethyl group reduces polarity, while the methoxyphenyl ring enhances π-π stacking potential in crystalline phases .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A hypothetical synthesis route involves:
Step 1: Esterification of 2-Hydroxy-4-oxo-2-(trifluoromethyl)butanoic Acid
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Reagents: Methanol, catalytic H₂SO₄.
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Conditions: Reflux at 65°C for 6 hours.
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Product: Methyl ester formation at the carboxylic acid group.
Step 2: Friedel-Crafts Acylation
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Reagents: 4-Methoxyphenylacetyl chloride, AlCl₃.
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Conditions: Anhydrous DCM, 0°C → room temperature, 12 hours.
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Product: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution.
Step 3: Purification
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Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
Industrial Production Challenges
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Scale-Up Issues: Trifluoromethyl groups require specialized handling due to corrosivity.
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Yield Optimization: Requires precise stoichiometry and temperature control to minimize byproducts.
Chemical Reactivity and Functional Group Transformations
Oxidation Reactions
The ketone group at C4 is susceptible to oxidation, forming carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (1.5 eq) | H₂SO₄, 80°C, 6 h | 2-Hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoic acid | 72% |
| CrO₃ (2 eq) | Acetic acid, 60°C, 4 h | Same as above | 68% |
Mechanism: Oxidation proceeds via radical intermediates stabilized by the electron-withdrawing -CF₃ group.
Reduction Reactions
Selective reduction of the ketone to a secondary alcohol:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ (3 eq) | MeOH, 0°C → RT, 2 h | Methyl 2,4-dihydroxy-4-(4-methoxyphenyl)-2-(trifluoromethyl)butanoate | 85% |
Note: The hydroxyl group remains intact due to steric hindrance from -CF₃.
Comparative Analysis with Structural Analogs
4-Methoxy vs. 2-Methoxy Isomers
| Property | 4-Methoxy Derivative | 2-Methoxy Derivative |
|---|---|---|
| Electron-Donating Effect | Enhanced para-directing | Ortho steric hindrance |
| Solubility | Moderate in polar solvents | Lower due to crystal packing |
| Bioactivity | Higher predicted affinity | Reduced membrane permeability |
The 4-methoxyphenyl group improves solubility and target binding compared to ortho-substituted analogs .
Applications in Material Science
Liquid Crystal Development
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The 4-methoxyphenyl moiety enables nematic phase stabilization in liquid crystals.
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Dielectric Properties: Trifluoromethyl groups enhance anisotropic polarizability.
Polymer Modification
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Acts as a fluorinated crosslinker in silicone-based polymers, improving thermal stability.
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